6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid
Description
6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid is a substituted nicotinic acid derivative characterized by a chlorine atom at the 6-position and an oxetane-3-yloxy group at the 4-position of the pyridine ring. This compound is of interest in medicinal chemistry for its structural versatility, particularly in drug design targeting enzymes or receptors requiring polar interactions .
Properties
IUPAC Name |
6-chloro-4-(oxetan-3-yloxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c10-8-1-7(15-5-3-14-4-5)6(2-11-8)9(12)13/h1-2,5H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZOPOGEDKDKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC(=NC=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloronicotinic acid.
Formation of Oxetane Ring: The oxetane ring is introduced through a nucleophilic substitution reaction. This involves reacting 6-chloronicotinic acid with an oxetane derivative under basic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted nicotinic acid derivatives.
Scientific Research Applications
6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of nicotinic acid derivatives with biological targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid involves its interaction with specific molecular targets. The oxetane ring and chloro substituent play crucial roles in its binding affinity and selectivity towards these targets. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations :
- Oxetane vs. Isopropylamino: The oxetane group (C₃H₅O₂) reduces steric hindrance compared to the isopropylamino group (C₃H₇N), likely improving solubility and reducing metabolic degradation .
- Positional Effects : Chlorine at the 6-position (target compound) vs. 4-position (4-chloro-6-hydroxynicotinic acid) alters electronic distribution, affecting acidity (pKa) and binding affinity in biological systems .
- Functional Groups : The oxetane’s ether linkage provides moderate polarity, contrasting with the hydroxyl group’s strong hydrogen-bonding capacity in 4-chloro-6-hydroxynicotinic acid .
Physicochemical Properties
- Solubility: The oxetane substituent enhances aqueous solubility compared to hydrophobic groups (e.g., isopropylamino) due to its polar ether oxygen and compact ring structure .
- Acidity: The carboxylic acid group (pKa ~2.8–3.1) dominates acidity, with minor variations influenced by substituent electron-withdrawing effects (e.g., Cl at 6-position) .
- Thermal Stability : Oxetane-containing compounds generally exhibit higher thermal stability compared to linear ethers, as seen in related chromane derivatives .
Biological Activity
6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid is a derivative of nicotinic acid, notable for its unique oxetane moiety and chloro substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interaction with nicotinic acetylcholine receptors (nAChRs), which play crucial roles in various neurological processes.
The molecular formula of this compound is C₁₀H₁₀ClNO₄, with a molecular weight of approximately 243.64 g/mol. The presence of the oxetane ring enhances its chemical reactivity, allowing it to participate in various chemical reactions such as hydrolysis and nucleophilic substitutions.
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₁₀ClNO₄ |
| Molecular Weight | 243.64 g/mol |
| Key Features | Contains oxetane; potential pharmacological activity |
Biological Activity
Research indicates that derivatives of nicotinic acid, including this compound, exhibit significant biological activities. These compounds are known for their interactions with nAChRs, which are implicated in several neurological conditions.
Pharmacological Potential
- Nicotinic Acetylcholine Receptor Interaction : Preliminary studies suggest that this compound can bind to nAChRs, influencing downstream signaling pathways associated with neuroprotection and cognitive enhancement.
- Anti-inflammatory Properties : Some studies indicate that nicotinic acid derivatives may possess anti-inflammatory and analgesic properties, although specific data on this compound remains limited.
- Potential Drug Development : The unique structure of this compound may serve as a scaffold for developing new drugs targeting neurological disorders.
Case Studies and Research Findings
While specific clinical studies on this compound are scarce, related compounds have been investigated for their biological effects:
- Study on Nicotinic Acid Derivatives : A study highlighted the binding affinity of various nicotinic acid derivatives to nAChRs, suggesting that modifications to the structure can significantly alter receptor interactions and subsequent biological effects .
- Anti-inflammatory Mechanisms : Research has shown that some nicotinic acid derivatives modulate inflammatory pathways via nAChR activation, leading to reduced cytokine production in models of inflammation .
The mechanism by which this compound exerts its biological effects is primarily through its interaction with nAChRs. This interaction can lead to:
- Modulation of neurotransmitter release.
- Alteration in intracellular signaling cascades.
- Potential neuroprotective effects against neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
